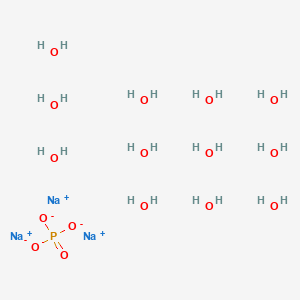

Trisodium phosphate dodecahydrate

Übersicht

Beschreibung

Its chemical formula is Na₃PO₄·12H₂O, and it has a molecular weight of 380.12 g/mol . This compound is widely used in various industrial and scientific applications due to its alkaline properties and solubility in water.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Trinatriumphosphat-Dodecahydrat wird typischerweise durch Neutralisieren von Phosphorsäure mit Natriumcarbonat synthetisiert. Die Reaktion erzeugt Dinatriumhydrogenphosphat, das dann mit Natriumhydroxid zu Trinatriumphosphat umgesetzt wird. Das Endprodukt wird mit zwölf Wassermolekülen kristallisiert, um das Dodecahydrat zu bilden .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Herstellung von Trinatriumphosphat-Dodecahydrat die folgenden Schritte:

Neutralisation: Phosphorsäure wird mit Natriumcarbonat neutralisiert, um Dinatriumhydrogenphosphat zu erzeugen.

Umsetzung: Dinatriumhydrogenphosphat wird weiter mit Natriumhydroxid umgesetzt, um Trinatriumphosphat zu bilden.

Kristallisation: Das Trinatriumphosphat wird mit zwölf Wassermolekülen kristallisiert, um die Dodecahydratform zu erhalten.

Analyse Chemischer Reaktionen

Production Reactions

Trisodium phosphate dodecahydrate can be produced through several methods :

-

Neutralization of Phosphoric Acid: Thermal phosphoric acid reacts with liquid caustic soda (NaOH) to form trisodium phosphate.

-

Extraction Phosphoric Acid Method: Phosphate rock powder reacts with sulfuric acid to produce extraction phosphoric acid, which is then neutralized with sodium carbonate solution and liquid caustic soda to yield this compound.

Aqueous Solution Reactions

In aqueous solutions, this compound exhibits alkaline properties . A 1% solution has a pH of 12.5 . In water, it almost decomposes into disodium hydrogen phosphate and sodium hydroxide :

Reaction with Carbon Dioxide

Trisodium phosphate can be used for carbon dioxide capture. The reaction with CO2 leads to the formation of disodium hydrogen phosphate and sodium bicarbonate :

During the regeneration of TSP, NaOH can react with sodium bicarbonate, leading to the formation of sodium carbonate :

Residual sodium carbonate can then react with CO2 in subsequent capture cycles to produce sodium bicarbonate :

Thermal Decomposition

When heated, this compound loses water molecules. At 100°C, it loses 11 water molecules to become a monohydrate, and at 212°C, it becomes anhydrous :

Sorption Reaction Mechanism

The efficiency of CO2 capture using trisodium phosphate is influenced by temperature. At 30°C, the activation energy is sufficient for maximum CO2 conversion without losing structural stability. Higher temperatures can lead to instability due to the low melting point of trisodium phosphate (73.5°C) .

Reactions with Metals

This compound acts as a metal rust inhibitor and is used in phosphating agents for steel containers . It can inhibit the anodic iron dissolution reaction in unbuffered solutions .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Cleaning Agent

- TSP is widely utilized as a cleaning agent in both industrial and household settings. It effectively removes grease, grime, and dirt from surfaces such as metal, glass, and ceramics. It is commonly found in formulations for paint removal and surface preparation prior to painting .

2. Food Industry

- In the food sector, TSP serves multiple roles:

3. Water Treatment

- TSP functions as a pH buffer and water softener. It sequesters calcium and magnesium ions, preventing scale formation in pipes and boilers .

4. Textile Processing

- In textile manufacturing, TSP is employed as a degreasing agent to remove oils and lubricants from fabrics. It also acts as a mercerizing agent to enhance the dye uptake of cotton fibers .

5. Metal Finishing

- TSP is used in surface treatment processes for metals, preparing them for coating or electroplating by removing contaminants .

Scientific Research Applications

1. Analytical Chemistry

- TSP is utilized as an analytical reagent in various chemical analyses. It serves as a compounding agent and precipitating agent in laboratory settings .

2. Microbiology

- In microbiological applications, TSP disrupts bacterial membranes, making it useful for preventing the spread of pathogens like Salmonella enterica. It is also employed in the isolation of mycobacteria during culturing processes .

3. Buffer Solutions

- TSP is often used to prepare buffer solutions that maintain stable pH levels during chemical reactions or biological processes. This application is crucial in both laboratory experiments and industrial processes .

Case Study 1: Food Preservation

A study demonstrated that using TSP as a moisture-retaining agent in processed cheese significantly improved texture and shelf life by preventing spoilage due to moisture loss.

Case Study 2: Water Softening

In municipal water treatment facilities, TSP has been shown to effectively reduce hardness levels, leading to lower maintenance costs for plumbing systems due to reduced scale buildup.

Data Tables

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Cleaning | Industrial cleaners, paint removal | Effective grease removal |

| Food Industry | Emulsifier, pH regulator | Improved texture and stability |

| Water Treatment | Scale prevention, pH buffering | Reduced maintenance costs |

| Textile Processing | Degreasing agent, mercerizing | Enhanced dye uptake |

| Metal Finishing | Surface preparation for coatings | Improved adhesion of coatings |

| Microbiology | Pathogen prevention | Enhanced safety measures |

Wirkmechanismus

The mechanism of action of sodium phosphate tribasic dodecahydrate involves its ability to dissociate in water to form sodium ions and phosphate ions. These ions can interact with various molecular targets and pathways, including:

Buffering Action: The phosphate ions help maintain pH levels in solutions by neutralizing acids and bases.

Osmotic Effects: In medical applications, it acts as an osmotic laxative by drawing water into the intestines, promoting bowel movements.

Vergleich Mit ähnlichen Verbindungen

Monosodium Phosphate (NaH₂PO₄): Used as a buffering agent and in food additives.

Disodium Phosphate (Na₂HPO₄): Commonly used in food processing and as a buffering agent.

Tripotassium Phosphate (K₃PO₄): Used in food additives and as a buffering agent.

Uniqueness: Sodium phosphate tribasic dodecahydrate is unique due to its high solubility in water and its ability to form a highly alkaline solution. This makes it particularly useful in applications requiring strong alkaline conditions and effective buffering capacity .

Biologische Aktivität

Trisodium phosphate dodecahydrate (TSP), chemically represented as Na₃PO₄·12H₂O, is a highly soluble alkaline compound with diverse applications in various industries, including food processing, cleaning products, and pharmaceuticals. This article explores its biological activity, focusing on its physiological roles, safety profile, and potential health effects based on recent research findings.

- Molecular Formula : Na₃PO₄·12H₂O

- Molecular Weight : 380.18 g/mol

- Density : 1.62 g/cm³

- Melting Point : 75 °C

- Boiling Point : 158 °C at 760 mmHg

Trisodium phosphate dissociates in physiological conditions to release sodium and phosphate ions, both of which are essential components in various biological processes:

-

Sodium Ions :

- Regulate blood pressure and volume.

- Play a crucial role in nerve transmission and muscle contraction.

- Maintain osmotic balance and fluid distribution in the body.

-

Phosphate Ions :

- Vital for energy metabolism as a component of ATP (adenosine triphosphate).

- Involved in cellular signaling pathways and protein synthesis regulation.

- Essential for bone health and skeletal development by participating in mineralization processes.

The homeostasis of these ions is tightly regulated by renal function, with excess sodium excreted in urine and phosphate levels maintained through intestinal absorption and bone metabolism .

Table 1: Biological Functions of Constituent Ions

| Ion | Biological Function | Source |

|---|---|---|

| Sodium (Na⁺) | Regulates blood pressure, nerve function | NICNAS (2012) |

| Phosphate (PO₄³⁻) | Energy metabolism, protein synthesis | Penido & Alon (2012) |

Safety Profile

TSP is generally recognized as safe when used appropriately. However, excessive intake can lead to metabolic alkalosis, characterized by symptoms such as confusion, muscle spasms, nausea, and vomiting. The normal pH range of blood is maintained through various homeostatic mechanisms; thus, chronic systemic health effects from TSP are minimal when consumed within recommended limits .

Table 2: Toxicity Information

| Endpoint | Value | Reference |

|---|---|---|

| Oral LD50 (rat) | 7400 mg/kg | E-HASP (2010) |

| Skin Irritation | Possible | Thermo Fisher Scientific |

| Respiratory Irritation | Possible with exposure | NICNAS (2012) |

Case Studies and Research Findings

Recent studies have highlighted the applications of TSP in various fields:

- Water Treatment : TSP is utilized for its water-softening properties by binding calcium and magnesium ions, thus preventing scaling in plumbing systems. This application improves the efficiency of detergents used with softened water .

- Pharmaceuticals : As an excipient, TSP plays a role in enhancing the stability and solubility of pharmaceutical formulations. Its buffering capacity helps maintain pH levels conducive to drug efficacy .

- Cosmetic Products : TSP is incorporated into cosmetics for its buffering and chelating properties, contributing to product stability and performance .

Eigenschaften

CAS-Nummer |

10101-89-0 |

|---|---|

Molekularformel |

H5NaO5P |

Molekulargewicht |

139.00 g/mol |

IUPAC-Name |

trisodium;phosphate;dodecahydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI-Schlüssel |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Kanonische SMILES |

O.OP(=O)(O)O.[Na] |

melting_point |

Melting point equals 164 to 170 ° F |

Key on ui other cas no. |

10101-89-0 |

Physikalische Beschreibung |

Dry Powder Colorless to white crystals; [CAMEO] |

Piktogramme |

Corrosive |

Verwandte CAS-Nummern |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

Synonyme |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Trisodium phosphate dodecahydrate can interact with certain APIs, potentially leading to incompatibility issues. For instance, differential thermal analysis (DTA) revealed interactions between this compound and cephradine, suggesting potential incompatibility. In contrast, no interaction was observed with anhydrous sodium carbonate.

A: this compound contains water molecules that can be released under certain conditions, like elevated temperatures. This in-situ generated moisture can trigger disproportionation of salt forms of APIs, potentially impacting their stability. Studies showed significant disproportionation of a model salt API in blends with this compound at 40 °C and 70 °C in closed systems, highlighting the importance of considering in-situ moisture generation when formulating with hydrated excipients.

A: this compound acts as an alkalizing agent in pharmaceutical formulations. When incorporated into matrix pellets containing atenolol and ethylcellulose, it significantly improved the drug's dissolution rate. This enhancement is attributed to the alkalizing effect of this compound, which increases the pH of the dissolution medium, facilitating atenolol dissolution.

A: Studies have shown that the inclusion of this compound in formulations can affect the properties of pellets produced by extrusion/spheronization. Utilizing a higher amount of water as the binding liquid during pellet preparation, along with this compound, resulted in pellets with improved physical characteristics, including more uniform shape and enhanced hardness, making them suitable for coating and subsequent in vivo studies.

A: While this compound effectively prevented biodegradation of methyl tertiary butyl ether (MTBE) and other gasoline components in groundwater for extended periods, it is not recommended as a universal preservative. This is because it caused base-catalyzed hydrolysis of bromomethane during a spike recovery experiment.

A: Incorporating this compound into an alginate impression material formulation resulted in a product with improved accuracy compared to traditional powder-type alginate materials. Scanning electron microscopy revealed a denser structure with fewer bubbles in the novel material, contributing to its enhanced accuracy.

A: this compound plays a crucial role in achieving the desired properties of a new injectable alginate impression material. Its inclusion, along with other carefully selected ingredients, allows for a smooth and homogenous mixture when combined with a reactor paste containing calcium sulfate hemihydrate, resulting in a material with suitable viscosity for injection and setting characteristics.

A: this compound plays a crucial catalytic role in a key nucleophilic substitution reaction during the synthesis of the energetic material 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine. This compound exhibits promising properties as a melt-cast energetic material with higher thermal stability and lower sensitivity compared to RDX.

A: this compound is a relevant component in the complex saltcake mixtures found in nuclear waste storage tanks. Understanding its solubility and interactions with other salts, particularly in the sodium, fluoride, and phosphate system, is crucial for optimizing the saltcake dissolution process, a critical step in nuclear waste remediation efforts.

A: Accurately predicting the solubility and behavior of this compound in mixed salt solutions, particularly at varying temperatures, poses significant challenges for thermodynamic models like ESP. The formation of double salts, such as sodium fluoride-sulfate double salt, further complicates these predictions. These limitations can lead to inaccurate estimations of important parameters like ionic strength, which is crucial for understanding phenomena like pipeline plugging during waste processing.

A: this compound, with its phase transition temperature in the desired range for water and space heating (60-100 °C), has been investigated as a potential phase change material (PCM). Research focused on preventing supercooling and phase segregation through the use of nucleating agents, extra water, and thickening agents to enhance its performance in thermal energy storage applications.

A: this compound can be used as a preservative for soil samples being analyzed for gasoline additives like MTBE. This is particularly useful when analyzing for degradation products of MTBE, as it helps maintain sample integrity during storage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.